molecular formula C7H13NO3 B13656875 Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Cat. No.: B13656875
M. Wt: 159.18 g/mol
InChI Key: DESJMOBUTYZNQC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is a heterocyclic compound featuring a tetrahydrofuran (THF) ring with a methyl group at the 3-position, an amino group at the 4-position, and a methyl ester at the 3-carboxylate position. Its molecular formula is C₇H₁₁NO₃, and it is characterized by its stereochemistry (e.g., (3S,4S) configuration in related derivatives) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroactive agents and nucleoside analogs, owing to its ability to participate in hydrogen bonding, nucleophilic substitutions, and hydrolysis reactions .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 4-amino-3-methyloxolane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-7(6(9)10-2)4-11-3-5(7)8/h5H,3-4,8H2,1-2H3

InChI Key

DESJMOBUTYZNQC-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate typically involves the reaction of 4-amino-3-methyltetrahydrofuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Reactivity/Biological Activity Reference
This compound THF ring; 3-methyl, 4-amino, and 3-methyl ester groups High potential in neuroleptic agent synthesis; amino group enables hydrogen bonding and enzyme interactions .
Ethyl 4-amino-3-methyloxolane-3-carboxylate Oxolane (THF) ring; ethyl ester instead of methyl ester Slower hydrolysis due to ethyl ester; reduced lipophilicity compared to methyl ester derivatives .
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate THF ring; 3-methyl, 4-keto, and 3-methyl ester groups Keto group enables ketone-specific reactions (e.g., nucleophilic additions); used in antiviral drug precursors .
(R)-Methyl tetrahydrofuran-3-carboxylate THF ring; no amino/methyl groups Simpler structure; antiviral activity due to unmodified carboxylate group .
Ethyl 2-amino-4-methylfuran-3-carboxylate Unsaturated furan ring; amino at 2-position Aromatic furan enhances electron delocalization; limited biological activity compared to THF derivatives .
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate THF ring; Boc-protected amino group Used as a synthetic intermediate; Boc group stabilizes amino functionality during reactions .

Research Findings and Data Tables

Structural Similarity Indices (Based on THF Derivatives)

Compound Name Similarity Index Notable Differences
This compound 1.00 Reference compound
Methyl tetrahydrofuran-3-carboxylate 0.89 Lacks amino and methyl groups
Methyl 2-oxotetrahydrofuran-3-carboxylate 0.87 2-oxo group instead of amino

Biological Activity

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

This compound features a tetrahydrofuran ring, an amino group, and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the ester functional group may undergo hydrolysis to release active components that can further interact with cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains. For instance, a series of derivatives were tested for antibacterial activity, revealing that certain analogs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus16 μg/mL
BE. coli32 μg/mL
CBacillus subtilis8 μg/mL

Anthelmintic Activity

In addition to antibacterial properties, this compound has shown promise in anthelmintic applications. Studies conducted on adult Indian earthworms (Pheretima posthuma) demonstrated that specific derivatives could effectively immobilize and kill the worms at certain concentrations .

Table 2: Anthelmintic Activity of Selected Compounds

CompoundConcentration (mg/mL)Time to Immobilization (min)
A520
B1015
C1510

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The synthesis involved standard organic reactions, followed by purification through chromatography. The resulting compounds were screened for their antimicrobial properties using broth microdilution methods.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with target proteins involved in bacterial cell wall synthesis. These studies indicated that certain derivatives could effectively bind to the active sites of enzymes critical for bacterial growth .

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